PDE9A Inhibitory Potency: This Azepane-Containing Congener versus the 6 nM WYQ-46 Close Analog
The closest structurally characterized analog within the pyrazolo[3,4-d]pyrimidine ketone series is Compound WYQ-46 (US9617269), which bears a cyclohexyl group at the 1-position instead of the ethyl-3-phenylpropanamide linker present in the target compound. WYQ-46 inhibits human PDE9A with an IC50 of 6 nM in a scintillation proximity assay using [3H]-cGMP as substrate [1]. While no published IC50 exists for the target compound itself, the conserved 4-azepane-pyrazolo[3,4-d]pyrimidine core places it within the same sub-series that yielded single-digit nanomolar PDE9A inhibitors [1]. The ethyl-3-phenylpropanamide side chain may further modulate pharmacokinetic properties without abolishing PDE9A engagement, as evidenced by the retained activity of other alkyl-linked analogs in the same patent [1]. This contrasts with morpholine-substituted pyrazolo[3,4-d]pyrimidines, which are preferentially claimed as EGFR-TK inhibitors rather than PDE9A ligands [2].
| Evidence Dimension | PDE9A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not independently reported; core scaffold matches the sub-series that produced single-digit nM PDE9A inhibitors |
| Comparator Or Baseline | WYQ-46 (US9617269, close analog): IC50 = 6 nM; WYQ-17 (distal analog): IC50 = 584 nM |
| Quantified Difference | ~100-fold potency range across the series depending on 1-position substituent; 4-azepane is the conserved pharmacophoric element |
| Conditions | Human PDE9A inhibition assay; [3H]-cGMP substrate; liquid scintillation counting (per BindingDB entry for US9617269 compounds) |
Why This Matters
For PDE9A-focused programs in cognition or sickle cell disease, selecting a 4-azepane-bearing pyrazolo[3,4-d]pyrimidine provides the core pharmacophore known to deliver nanomolar potency, whereas morpholine or piperazine analogs may lack PDE9A activity entirely.
- [1] BindingDB. Entry BDBM317095: US9617269, Compound WYQ-46. High affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (Human) IC50: 6 nM. View Source
- [2] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Compound 16: EGFR IC50 = 0.034 µM; morpholine-substituted scaffold. hsb-bochum.digibib.net. View Source
